molecular formula C16H22N4O3 B7567248 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide

2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide

Cat. No. B7567248
M. Wt: 318.37 g/mol
InChI Key: UYBZZEYVZSYOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide, also known as Boc-L-3-APD, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential therapeutic effects on various diseases.

Mechanism of Action

2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and drug addiction. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide binds to the NOP receptor and blocks the activity of nociceptin, a neuropeptide that activates the NOP receptor. By blocking the NOP receptor, 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide reduces pain and drug-seeking behavior.
Biochemical and Physiological Effects
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of chronic pain, and to reduce drug-seeking behavior in animal models of drug addiction. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in lab experiments is its selectivity for the NOP receptor. This allows researchers to study the effects of blocking the NOP receptor without affecting other receptors. One limitation of using 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide. One area of interest is the potential use of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in the treatment of chronic pain in humans. Clinical trials are needed to determine the safety and efficacy of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in humans. Another area of interest is the potential use of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide for this indication. Finally, the biochemical and physiological effects of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide on other systems, such as the immune system, should be further investigated.

Synthesis Methods

2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide can be synthesized through a series of chemical reactions. The first step involves the protection of the amine group in L-lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the reaction of the protected L-lysine with 1-benzylpiperidine-3-carboxylic acid to form 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide. The synthesis of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide requires careful attention to detail to ensure purity and yield.

Scientific Research Applications

2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have analgesic effects in animal models of chronic pain, making it a potential candidate for the treatment of chronic pain in humans. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-[(1-benzylpiperidine-3-carbonyl)amino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c17-14(21)13(15(18)22)19-16(23)12-7-4-8-20(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H2,17,21)(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZZEYVZSYOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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